Pleconaril

Description

This compound has been reported in Isatis tinctoria with data available.

This compound is a small-molecule inhibitor with activity against viruses in the picornaviridae family, including enterovirus and rhinovirus. This compound binds to a hydrophobic pocket in the major capsid protein and prevents uncoating of the viral RNA genome. In enteroviruses it also prevents the virus from attaching itself to the host cell.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

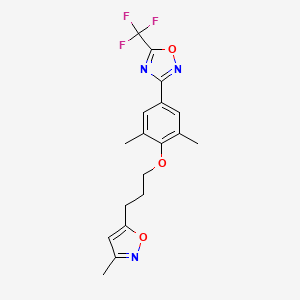

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOXLKOJHVFTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057649 | |

| Record name | Pleconaril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153168-05-9 | |

| Record name | Pleconaril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153168-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pleconaril [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153168059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pleconaril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pleconaril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-Oxadiazole, 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLECONARIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4570Q89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pleconaril is a potent, orally bioavailable small-molecule antiviral agent with broad-spectrum activity against the Picornaviridae family of viruses, which includes rhinoviruses and enteroviruses. These viruses are responsible for a wide range of human diseases, from the common cold to more severe conditions like meningitis, myocarditis, and poliomyelitis. This compound functions as a capsid inhibitor, a class of antiviral drugs that directly target the viral protein shell. It integrates into a highly conserved hydrophobic pocket within the viral protein 1 (VP1), stabilizing the capsid structure.[1][2][3][4] This stabilization prevents the conformational changes necessary for viral uncoating—the release of the viral RNA genome into the host cell cytoplasm—thereby halting the replication cycle before it can begin.[5][6][7] For some picornaviruses, this mechanism also interferes with the virus's ability to attach to host cell receptors.[2][4][5][7] This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Mechanism of Action

The antiviral effect of this compound is a direct consequence of its high-affinity binding to a specific site on the picornavirus virion.

The VP1 Hydrophobic Binding Pocket

The picornavirus capsid is composed of 60 repeating protomers, each containing four viral proteins (VP1, VP2, VP3, and VP4). Within the core of VP1 lies a hydrophobic pocket, which is typically occupied by a cellular lipid molecule, often a fatty acid, known as a "pocket factor".[1][4] This pocket factor is believed to play a crucial role in the natural stability and lifecycle of the virion.[1] The structure of this pocket is remarkably conserved across most rhinovirus and enterovirus serotypes, making it an ideal target for a broad-spectrum antiviral drug.[5][6][8]

Capsid Binding and Stabilization

This compound is designed to mimic the size and shape of the natural pocket factor, allowing it to insert itself into and occupy this hydrophobic pocket.[4] Upon binding, this compound displaces the pocket factor and establishes multiple interactions within the pocket, acting as a molecular "glue".[4] This integration leads to a significant increase in the rigidity and thermal stability of the entire viral capsid.[2][5][7]

Inhibition of Viral Uncoating and Entry

Picornavirus infection requires a series of conformational changes in the capsid structure. After attaching to a host cell receptor, the virion typically undergoes a structural transition that leads to the release of its RNA genome into the cytoplasm.[9] The stabilization of the capsid by this compound prevents these essential conformational shifts.[2][3] The rigidified capsid is unable to properly interact with cellular receptors or undergo the expansion and disassembly required for uncoating.[5][7] Consequently, the viral RNA remains trapped within the non-infectious particle, and the infection is aborted.[1][2] In some serotypes, the conformational changes induced by this compound binding can also directly inhibit the initial attachment of the virus to the host cell.[5][7]

dot

Caption: Logical flow of this compound's mechanism of action.

Quantitative Data: Antiviral Activity & Cytotoxicity

The efficacy of this compound has been quantified against a wide array of picornavirus isolates using cell-based assays. The tables below summarize key findings, with all concentrations converted to micromolar (µM) for comparison (this compound MW: 381.3 g/mol ).

Table 1: In Vitro Activity of this compound against Enterovirus Isolates

| Virus Group | No. of Isolates | Measurement | Value (µM) | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|---|

| Prototypic Strains | 15 | IC50 Range | 0.001 - 1.05 | - | [10] |

| Clinical Isolates | 215 | IC50 Range | 0.002 - 3.4 | - | [7] |

| Clinical Isolates | 215 | MIC50 | ≤ 0.03 | ≥ 417 | [10] |

| Clinical Isolates | 215 | MIC90 | ≤ 0.18 | ≥ 69 | [10] |

| EV-D68 | 1 | EC50 | 0.43 | > 29 | [11] |

| Echovirus 11 (resistant) | 1 | IC50 | > 12.5 | - | [7] |

| Coxsackievirus A9 | - | IC50 Range | 10 - 25 | - |[8] |

IC50: 50% inhibitory concentration; MIC50/90: Minimum inhibitory concentration for 50%/90% of isolates. Selectivity Index = CC50 / IC50 (or MIC90), using a conservative CC50 of 12.5 µM.[10]

Table 2: In Vitro Activity of this compound against Rhinovirus (HRV) Isolates

| Virus Group | No. of Isolates | Measurement | Value (µg/mL) | Value (µM) | Reference(s) |

|---|---|---|---|---|---|

| Clinical Isolates | 744 | EC50 (50% of isolates) | ≤ 0.05 | ≤ 0.13 | [6] |

| Clinical Isolates | 744 | EC50 (80% of isolates) | ≤ 0.42 | ≤ 1.10 | [6] |

| Susceptible Variants | 21 | Median EC50 | 0.27 | 0.71 | [6] |

| Resistant Variants | 1 | EC50 | > 3.8 | > 9.97 |[6] |

EC50: 50% effective concentration.

Table 3: Cytotoxicity of this compound

| Cell Line | Measurement | Value (µM) | Reference(s) |

|---|---|---|---|

| Various (HeLa, LLC-MK2D, RD) | CC50 Range | 12.5 - 25 | [10] |

| HeLa | CC50 | 25.9 |[7] |

CC50: 50% cytotoxic concentration.

Key Experimental Protocols

The mechanism and efficacy of this compound have been elucidated through several key experimental techniques.

Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay

This assay is the standard method for determining the in vitro potency (IC50 or EC50) of an antiviral compound by measuring its ability to protect host cells from virus-induced death.

Methodology:

-

Cell Seeding: Appropriate host cells (e.g., HeLa, RD, Vero) are seeded into 96-well microtiter plates at a density that ensures a confluent monolayer forms after 24 hours of incubation (e.g., 2.8 x 10⁴ cells/well for HeLa cells).[1]

-

Compound Preparation: this compound is solubilized in a solvent like DMSO and then serially diluted to create a range of test concentrations. These stock dilutions are further diluted in cell culture medium.[1]

-

Infection: The cell monolayers are infected with a pre-titered amount of picornavirus, calculated to cause complete cell death (100% CPE) in control wells within 3-5 days.[1][5]

-

Treatment: Immediately after infection, the medium containing the serially diluted this compound is added to the wells. Control wells include uninfected cells (cell control) and infected cells without the drug (virus control).[1]

-

Incubation: Plates are incubated for 3-5 days at the optimal temperature for the virus (e.g., 37°C for enteroviruses) in a humidified CO₂ incubator.[1][6]

-

Quantification of CPE: After incubation, the cell viability in each well is assessed. This can be done qualitatively by microscopic inspection or quantitatively by adding a vital dye such as MTT or Neutral Red. The dye is taken up and metabolized only by living cells, producing a colorimetric signal that can be read by a spectrophotometer.[1][5]

-

Data Analysis: The optical density readings are converted to the percentage of CPE inhibition compared to controls. The IC50 or EC50 value is calculated as the drug concentration that inhibits the viral cytopathic effect by 50%.[5]

dot

Caption: Experimental workflow for a Cytopathic Effect (CPE) assay.

Structural Analysis: X-ray Crystallography of Virus-Drug Complex

X-ray crystallography provides high-resolution, three-dimensional structural data, making it possible to visualize the precise interaction between this compound and the VP1 binding pocket.[8][11]

Methodology Outline:

-

Virus Propagation and Purification: Large quantities of high-titer virus are produced in cell culture and purified to homogeneity using techniques like sucrose gradient ultracentrifugation.

-

Crystallization: The purified virus is crystallized, typically using vapor diffusion methods. This involves mixing the concentrated virus solution with a precipitant solution and allowing it to equilibrate, slowly promoting the formation of highly ordered crystals.[12]

-

Drug-Complex Formation: The this compound-virus complex can be formed in two ways:

-

Soaking: Pre-formed virus crystals are soaked in a solution containing a high concentration of this compound, allowing the drug to diffuse into the binding pocket of the virions within the crystal lattice.[8]

-

Co-crystallization: The virus is incubated with this compound prior to the crystallization setup, ensuring the drug is bound before the crystal lattice forms.[11]

-

-

Data Collection: A single crystal is cryo-cooled and exposed to a high-intensity X-ray beam, usually at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which are recorded by a detector.[11][13]

-

Structure Solution and Refinement: The diffraction pattern is computationally processed to determine the electron density map of the virus-drug complex. An atomic model is then built into this map and refined to produce a final, high-resolution 3D structure that shows the exact orientation and conformation of this compound within the binding pocket.[11][13]

Direct Quantification: Radiolabeled Ligand Binding Assay

This biochemical assay quantifies the direct binding of a drug to its target. While a specific protocol for this compound is not detailed in the provided results, a representative filtration-based assay for a small molecule binding to a protein target would follow these steps.

Representative Methodology:

-

Preparation: Purified picornavirus virions are prepared at a known concentration. A radiolabeled version of this compound (e.g., containing ³H or ¹⁴C) is synthesized.

-

Binding Reaction: The purified virions are incubated with the radiolabeled this compound in a buffer solution. To determine binding affinity (Kd), a saturation experiment is performed with increasing concentrations of the radioligand. To determine specificity and inhibitory constants (Ki) for non-labeled competitors, a fixed concentration of radioligand is incubated with varying concentrations of the competitor drug.[12]

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter using a vacuum manifold. The large virions with bound radioligand are retained on the filter, while the small, unbound radioligand molecules pass through.[12]

-

Washing: The filter is washed several times with ice-cold buffer to remove any non-specifically bound radioligand.[12]

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter. This count is directly proportional to the amount of this compound bound to the virions.[12]

-

Data Analysis: The data are analyzed using non-linear regression to calculate binding parameters such as the Kd (dissociation constant) and Bmax (maximum number of binding sites).[12]

Conclusion

This compound embodies the success of rational, structure-based drug design. By targeting a conserved, druggable pocket in the picornavirus capsid, it achieves potent and broad-spectrum antiviral activity. Its mechanism—preventing viral uncoating by locking the capsid in a stable, non-infectious conformation—is a well-validated strategy for inhibiting this critical family of human pathogens. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for professionals engaged in antiviral research and development, offering a foundational understanding of this important capsid-binding inhibitor.

dot

Caption: Relationship between the VP1 pocket, pocket factor, and this compound.

References

- 1. youtube.com [youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Picornavirus RNA is protected from cleavage by ribonuclease during virion uncoating and transfer across cellular and model membranes | Publication | The Pirbright Institute [pirbright.ac.uk]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Picornavirus uncoating intermediate captured in atomic detail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Picornavirus - Wikipedia [en.wikipedia.org]

- 7. Activity of this compound against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dgk-home.de [dgk-home.de]

- 9. Picornavirus uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Picornavirus RNA is protected from cleavage by ribonuclease during virion uncoating and transfer across cellular and model membranes | PLOS Pathogens [journals.plos.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Broad-Spectrum Antiviral: A Technical History of Pleconaril

EXTON, PA – Pleconaril (formerly Picovir®) stands as a significant case study in antiviral drug development. Born from the power of rational drug design, it promised a novel, broad-spectrum treatment for the vast majority of common colds and other serious picornavirus infections. However, its journey from a promising candidate to a regulatory setback provides critical lessons for the fields of virology and pharmacology. This technical guide details the discovery, mechanism, and extensive development history of this compound, offering in-depth insights for researchers, scientists, and drug development professionals.

Discovery and Rational Design

This compound (VP-63843) emerged from a concerted effort to develop a systemically available, broad-spectrum inhibitor of picornaviruses, a large family of RNA viruses including rhinoviruses (the primary cause of the common cold) and enteroviruses (responsible for diseases like meningitis and myocarditis).[1] The development process was a landmark example of rational drug design, leveraging a combination of X-ray crystallography of the viral capsid, computer modeling, and traditional medicinal chemistry.[1][2]

The core strategy was to target a highly conserved feature of the picornavirus structure: a hydrophobic pocket located within the viral protein 1 (VP1) of the capsid.[2][3] By designing a small molecule that could fit snugly into this pocket, researchers aimed to physically prevent the conformational changes required for the virus to infect a host cell.[1][4] The chemical structure of this compound, 3-{3,5-dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy] phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole, was meticulously optimized to achieve the best possible fit across the majority of entero- and rhinovirus serotypes, thereby maximizing its antiviral spectrum and potency.[2][5]

Mechanism of Action

This compound is a member of the "capsid binder" class of antiviral agents. Its mechanism hinges on its high-affinity binding to the hydrophobic pocket within the VP1 protein.[3][6] This binding event stabilizes the viral capsid, making it more rigid.[2][3] The consequences of this stabilization differ slightly between virus types:

-

For Rhinoviruses: The increased rigidity of the capsid prevents the virus from attaching to its host cell receptor, ICAM-1.[7] This is the first critical step in infection.

-

For Enteroviruses: this compound binding primarily blocks the "uncoating" process, where the virus, after entering the cell, would normally release its RNA genome into the cytoplasm to begin replication.[3][7]

In both cases, by locking the capsid in a non-functional state, this compound effectively halts the viral life cycle before it can begin.[3]

In Vitro Antiviral Activity

This compound demonstrated potent and broad-spectrum activity against a vast array of clinically relevant picornavirus isolates in cell culture. Its efficacy was typically measured using a cytopathic effect (CPE) inhibition assay.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The in vitro activity of this compound was quantified by determining its ability to protect cell monolayers from virus-induced destruction (cytopathic effect).

-

Cell Seeding: Host cells appropriate for the target virus (e.g., HeLa cells for many rhinoviruses and enteroviruses, RD cells for others) were seeded into 96-well microtiter plates and incubated for approximately 24 hours to form a confluent monolayer.[6][8]

-

Compound Dilution: this compound was serially diluted to create a range of test concentrations.

-

Infection and Treatment: The cell culture medium was removed and replaced with medium containing a standardized amount of virus and the various dilutions of this compound. Control wells included virus-only (no drug) and cells-only (no virus, no drug).[8]

-

Incubation: The plates were incubated at the optimal temperature for viral replication (e.g., 33-37°C) for a period sufficient to cause complete CPE in the virus control wells (typically 3-5 days).[6][9]

-

Quantification: The plates were examined microscopically to assess the degree of cell protection. The 50% inhibitory concentration (IC50), defined as the drug concentration that protects 50% of the cell monolayer from virus-induced CPE, was then calculated.[8] In some assays, cell viability was quantified spectrophotometrically using an MTT dye-based assay.[6]

Summary of In Vitro Activity

The results from numerous studies confirmed this compound's potent activity. Against a large panel of 215 clinical enterovirus isolates, it inhibited 50% of isolates (MIC50) at a concentration of ≤0.03 μM and 90% of isolates (MIC90) at ≤0.18 μM.[1] Similar broad activity was observed against the majority of rhinovirus serotypes.[10]

| Virus Group | Isolates Tested | MIC50 (μM) | MIC90 (μM) | Resistant Isolates |

| Enteroviruses (Clinical) | 215 | ≤ 0.03 | ≤ 0.18 | 1 of 215 (>99% susceptible)[1][3] |

| Rhinoviruses (Prototypic) | 101 | - | - | ~8% of serotypes[11] |

| Rhinoviruses (Clinical) | 46 | 0.07 µg/mL | >1.0 µg/mL | ~9% of isolates[12] |

| Note: Data for clinical rhinoviruses originally reported in µg/mL. Conversion: 1 µM ≈ 0.38 µg/mL. |

Pharmacokinetics and Metabolism

This compound was designed for oral bioavailability.[2] Pharmacokinetic studies were conducted in healthy adults, children, and neonates.

| Parameter | Healthy Adults (200 mg oral solution) [12] | Children (5 mg/kg oral solution) [13] | Neonates (5 mg/kg oral solution) [14] |

| Bioavailability | ~70% (with food)[2][12] | - | - |

| Tmax (Time to Peak) | ~4.1 hours[13] | ~4.1 hours[13] | - |

| Cmax (Peak Concentration) | - | 1,272.5 ng/mL[13] | 686.7 ng/mL[14] |

| Elimination Half-life (t½) | - | - | 4.6 hours[14] |

| Protein Binding | >99%[7] | - | - |

| Metabolism | Hepatic (Cytochrome P450)[7] | - | - |

| Excretion | Primarily feces (~80%), <1% unchanged in urine[5][7] | - | - |

A key characteristic of the drug was its ability to achieve concentrations in the central nervous system and nasal secretions that were several-fold higher than in serum, a highly desirable trait for treating meningitis and respiratory infections.[5] However, its metabolism via the hepatic cytochrome P-450 (CYP) system, specifically its induction of the CYP3A4 enzyme, would later become a critical issue.[7][15]

Clinical Development and Efficacy

This compound underwent extensive clinical evaluation, primarily focusing on two key indications: enteroviral meningitis and viral respiratory infections (the common cold).

Clinical Trials for the Common Cold

Two large, identical Phase III trials (studies 843-043 and 843-044) were the cornerstone of the New Drug Application for the common cold.[6]

-

Design: Randomized, double-blind, placebo-controlled, multicenter trials conducted across 196 sites in North America.[6][16]

-

Participants: 2,096 otherwise healthy adults who had experienced common cold symptoms for less than 24 hours.[6][10]

-

Intervention: Participants were randomized 1:1 to receive either this compound (400 mg, administered as two 200-mg tablets) or a matching placebo, taken three times daily for 5 days.[16] Medication was taken after a meal or snack to enhance absorption.[16]

-

Primary Endpoint: The primary measure of efficacy was the "time to alleviation of illness." This was defined as the number of days from starting treatment until the complete resolution of rhinorrhea plus five other major symptoms (sore throat, cough, nasal congestion, malaise, myalgia) were rated as absent or mild for a continuous 48-hour period, without the use of symptom-relief medications.[5]

-

Virologic Assessment: Nasal mucus samples were collected at baseline and follow-up visits to confirm picornavirus infection via RT-PCR and to assess viral shedding via culture.[6]

Among the 1,363 participants confirmed to have a picornavirus infection, this compound treatment demonstrated a statistically significant, albeit modest, benefit.[15]

| Efficacy Outcome (Picornavirus-Infected) | This compound Group | Placebo Group | P-value |

| Median Time to Alleviation of Illness | 6.0 days | 7.0 days | <0.001[15][16] |

| Reduction in Total Symptom Score (overall) | 19% reduction | - | <0.001[16] |

| Virus Culture Positive (Day 3) | 53% | 72% | <0.0001[6] |

| Virus Culture Positive (Day 6) | 44% | 51% | 0.07[6] |

The drug was generally well-tolerated, with mild to moderate headache, diarrhea (9% vs 7% for placebo), and nausea (6% vs 4% for placebo) being the most common adverse events.[15] No treatment benefit was observed in participants who were not infected with a picornavirus or among smokers.[10]

Clinical Trials for Enteroviral Meningitis

This compound was also tested in placebo-controlled trials for enteroviral meningitis in adults.[17][18] The primary endpoint was typically the time to resolution of headache.[17] In a combined analysis of two studies, this compound significantly accelerated headache resolution in patients who presented with more severe disease (e.g., headache score >5 or concomitant moderate/severe nausea).[18] For instance, in patients with severe nausea, the median time to headache resolution was reduced from 9.5 days with placebo to 7.0 days with this compound.[18]

Regulatory History and Development Setbacks

ViroPharma, having licensed the drug from Sanofi-Aventis in 1997, submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) in August 2001 for the treatment of the common cold.[7][9]

In March 2002, the FDA's Antiviral Drugs Advisory Committee voted unanimously to recommend against the approval of this compound.[10][19] The primary concerns cited were:

-

Drug-Drug Interactions: The most significant issue was the discovery that this compound is an inducer of the cytochrome P450 3A (CYP3A4) enzyme.[15] This enzyme is responsible for the metabolism of many common medications, including oral contraceptives. The induction of CYP3A4 by this compound could accelerate the breakdown of ethinyl estradiol, reducing the effectiveness of birth control and leading to unintended pregnancies, two of which occurred during clinical trials.[7][20]

-

Limited Efficacy: The committee viewed the one-day reduction in cold symptoms as a modest clinical benefit, which did not outweigh the potential safety risks.[10][20]

-

Development of Resistance: The emergence of drug-resistant viral strains was observed in 10.7% of this compound-treated patients, compared to 0.7% in the placebo group.[7] This raised public health concerns about the potential spread of resistant rhinoviruses.[10]

Following the committee's recommendation, the FDA issued a "not-approvable" letter.[19]

Post-Rejection Development and Drug Resistance

In 2003, ViroPharma licensed this compound to Schering-Plough, which began developing an intranasal formulation.[7] The rationale was that local administration in the nose could achieve high antiviral concentrations at the site of infection while minimizing systemic absorption, thereby avoiding the CYP3A4 induction issue. A Phase II trial of a this compound nasal spray for preventing asthma exacerbations and cold symptoms was completed around 2007, but the results were not publicly reported, and development did not proceed further.[4][7]

Resistance to this compound arises from specific amino acid mutations in the VP1 protein, in or near the drug-binding pocket.[5] These changes are thought to sterically hinder the drug from binding effectively.

-

Human Rhinoviruses (HRV): Mutations at positions 152 (Tyrosine to Phenylalanine) and 191 (Valine to Leucine) in VP1 are associated with resistance.[7]

-

Coxsackievirus B3 (CVB3): Substitutions at position 1092 (Isoleucine to Leucine or Methionine) in VP1 confer resistance.[7]

Studies indicated that while resistant variants could be selected for in vitro, they were often less fit or virulent than their wild-type counterparts.[6]

Conclusion

The history of this compound is a tale of scientific innovation and regulatory reality. It demonstrated that targeting a conserved viral structure through rational design is a viable strategy for creating broad-spectrum antivirals. The drug proved its mechanism and showed clear, though modest, clinical efficacy against its intended targets. However, its development was ultimately halted by an unforeseen safety liability—the induction of a key metabolic enzyme—which was deemed an unacceptable risk for treating a self-limiting illness like the common cold. The story of this compound remains a vital technical guide for drug developers, underscoring the complex interplay between efficacy, safety, and the risk-benefit calculus in bringing a new therapeutic to market.

References

- 1. Modeling of the human rhinovirus C capsid suggests possible causes for antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Double blind placebo-controlled trial of this compound in infants with enterovirus meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel antipicornaviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship of this compound Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of this compound against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Exploration of the anti-enterovirus activity of a series of this compound/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and Safety of Oral this compound for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro activity of this compound and AG7088 against selected serotypes and clinical isolates of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro antiviral efficacy of this compound and ribavirin on foot-and-mouth disease virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of this compound Nasal Spray on Common Cold Symptoms and Asthma Exacerbations Following Rhinovirus Exposure (Study P04295) | Clinical Research Trial Listing [centerwatch.com]

- 18. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Pleconaril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleconaril is a broad-spectrum antiviral compound that has demonstrated significant activity against a wide range of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other serious illnesses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics. This document details the compound's mechanism of action, summarizes its antiviral efficacy, and provides detailed protocols for key experimental assays used in its characterization.

Chemical Structure and Identification

This compound is a synthetic small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole[1][2].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole[1][2] |

| CAS Number | 153168-05-9[1][2] |

| Molecular Formula | C₁₈H₁₈F₃N₃O₃[1][3] |

| SMILES | CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F[3] |

| InChI Key | KQOXLKOJHVFTRN-UHFFFAOYSA-N[1] |

The structure of this compound consists of a central dimethylphenyl ring linked to a trifluoromethyl-oxadiazole moiety and a methyl-isoxazole ring through a propoxy bridge. This unique arrangement is crucial for its specific interaction with the viral capsid.

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its development as a therapeutic agent.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 381.35 g/mol [1][3] |

| Appearance | Off-white to white solid[1] |

| Melting Point | 61-62 °C[1] |

| Boiling Point | 481.2 ± 55.0 °C at 760 Torr[1] |

| Solubility | Soluble in DMSO, ethanol, and dimethyl formamide.[4][5] Insoluble in water (< 0.1 mg/mL).[6] |

| pKa (Strongest Basic) | 1.64 |

| LogP | 4.6 |

| Polar Surface Area | 74.18 Ų |

| Rotatable Bond Count | 7 |

Antiviral Activity

This compound exhibits potent and broad-spectrum activity against numerous serotypes of picornaviruses. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) in cell-based assays.

Table 3: In Vitro Antiviral Activity of this compound against Selected Picornaviruses

| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Human Rhinovirus 14 (HRV-14) | HeLa | Plaque Reduction | 0.047 | |

| Human Rhinovirus 16 (HRV-16) | HeLa | Plaque Reduction | 0.029 | |

| Human Rhinovirus 39 (HRV-39) | HeLa | Plaque Reduction | 0.034 | |

| Enterovirus 71 (EV71) | RD | CPE | 0.04 | [4] |

| Enterovirus D68 (EV-D68) | HeLa | CPE | 0.05 | |

| Coxsackievirus A9 | A549 | CPE | 0.02 | |

| Coxsackievirus B3 | Vero | Plaque Reduction | 0.08 | |

| Echovirus 11 | Vero | CPE | 0.01 | |

| Poliovirus Type 1 | HeLa | CPE | >10 | |

| Poliovirus Type 2 | HeLa | CPE | 0.12 | |

| Poliovirus Type 3 | HeLa | CPE | 0.08 |

Mechanism of Action

This compound's antiviral activity stems from its ability to bind to a specific hydrophobic pocket within the viral capsid protein 1 (VP1). This binding stabilizes the capsid, thereby preventing the conformational changes required for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. In some rhinoviruses, this compound can also inhibit viral attachment to the host cell receptor.

Caption: this compound binds to the VP1 capsid pocket, preventing uncoating.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a high-throughput method to determine the concentration of an antiviral compound that protects cells from virus-induced death.

Materials:

-

96-well cell culture plates

-

Susceptible host cell line (e.g., HeLa, Vero, RD)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Virus stock of known titer

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration is 100 µM with 10-fold serial dilutions. Include a "no drug" control (vehicle only).

-

Infection: After 24 hours, remove the growth medium from the cell plates. Add 50 µL of the diluted this compound to triplicate wells for each concentration.

-

Virus Addition: Immediately add 50 µL of virus suspension diluted in culture medium to each well, except for the cell control wells (add medium only). The multiplicity of infection (MOI) should be low (e.g., 0.01) to allow for multiple rounds of replication.

-

Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33°C for rhinovirus, 37°C for enterovirus) for 3-5 days, or until significant CPE is observed in the virus control wells.

-

Quantification of Cell Viability:

-

Neutral Red Staining: Remove the medium, add medium containing Neutral Red (50 µg/mL), incubate for 2 hours, wash, and then solubilize the dye. Read absorbance at 540 nm.

-

MTT Assay: Add MTT solution, incubate for 4 hours, add solubilization solution, and read absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control (100% viability) and virus control (0% viability). Determine the EC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining antiviral efficacy using a CPE assay.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.

Materials:

-

6-well or 12-well cell culture plates

-

Susceptible host cell line

-

Cell culture medium

-

Virus stock of known titer

-

This compound stock solution

-

Overlay medium (e.g., medium containing 0.5% agarose or methylcellulose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

PBS

Procedure:

-

Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. In parallel, dilute the virus stock to a concentration that will yield 50-100 plaques per well.

-

Infection: Remove the growth medium and inoculate the cell monolayers with the virus suspension. Adsorb for 1 hour at the appropriate temperature.

-

Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates until plaques are visible (typically 3-7 days).

-

Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.

-

Plaque Counting: Wash the plates with water and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the log of the drug concentration.

Caption: Workflow for assessing antiviral activity via plaque reduction.

Conclusion

This compound remains a significant compound in the field of antiviral research due to its potent and broad-spectrum activity against picornaviruses. Its well-characterized mechanism of action, involving the stabilization of the viral capsid, provides a clear target for structure-based drug design. The experimental protocols detailed in this guide offer standardized methods for the evaluation of this compound and other capsid-binding inhibitors. Further research and development of compounds with similar mechanisms but improved pharmacokinetic and safety profiles hold promise for the treatment of a wide range of viral diseases.

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]

- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioagilytix.com [bioagilytix.com]

- 5. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Pleconaril Binding Site: A Technical Guide to the Heart of Picornavirus Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pleconaril binding site on the picornavirus capsid. This compound, a potent antiviral compound, targets a conserved hydrophobic pocket within the viral protein 1 (VP1), effectively preventing viral replication. This document details the molecular interactions, mechanism of action, resistance mutations, and the experimental methodologies used to elucidate these critical antiviral drug-target interactions.

The this compound Binding Pocket: A Conserved Druggable Target

This compound binds to a hydrophobic pocket located within the β-barrel of the viral capsid protein VP1.[1][2][3][4] This binding site is a common feature among many picornaviruses, including rhinoviruses and enteroviruses. The binding of this compound within this pocket is non-covalent and driven by hydrophobic interactions.[1] This interaction stabilizes the viral capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[1][3][4][5] In the case of rhinoviruses, this compound can also inhibit attachment to host cell receptors.[1]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data related to its antiviral activity and the emergence of resistance.

| Parameter | Virus Type | Value | Reference |

| IC50 (Inhibitory Concentration 50%) | General Enterovirus | < 0.050 µM | [6] |

| EC50 (Effective Concentration 50%) | Rhinovirus (Susceptible) | 0.27 µg/ml (median) | [2] |

| EC50 (Effective Concentration 50%) | Rhinovirus (Resistant Isolate) | > 3.8 µg/ml | [2] |

| Wild-Type Resistance Frequency | General | ~5 x 10⁻⁵ | [1] |

| Emergence of Reduced Susceptibility in Clinic | Rhinovirus | 10.7% of treated patients | [2] |

| Emergence of Full Resistance in Clinic | Rhinovirus | 2.7% of treated patients | [2] |

Table 1: In Vitro and Clinical Efficacy and Resistance Data for this compound.

Key Amino Acid Residues in Binding and Resistance

Specific amino acid residues within and near the VP1 hydrophobic pocket are critical for this compound binding and are often implicated in the development of drug resistance. Mutations in these residues can sterically hinder the binding of this compound or alter the pocket's conformation.

| Virus Family | Amino Acid Position (in VP1) | Wild-Type Residue | Resistant Mutant Residue(s) | Impact on this compound | Reference |

| Human Rhinovirus (HRV) | 152 | Tyrosine (Y) | Phenylalanine (F) | Reduced susceptibility/resistance | [1][7] |

| Human Rhinovirus (HRV) | 191 | Valine (V) | Leucine (L) | Reduced susceptibility/resistance | [1][7] |

| Coxsackievirus B3 (CVB3) | 1092 | Isoleucine (I) | Leucine (L) or Methionine (M) | Complete resistance (with Leu) | [1] |

Table 2: Key Amino Acid Residues Involved in this compound Binding and Resistance.

Experimental Protocols for Characterizing the Binding Site

The elucidation of the this compound binding site and the mechanism of resistance has been made possible through a combination of biophysical, virological, and computational techniques.

X-Ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These high-resolution imaging techniques have been instrumental in visualizing the precise location and orientation of this compound within the VP1 hydrophobic pocket.

Methodology Outline:

-

Virus Propagation and Purification: Large-scale propagation of the target picornavirus in a suitable cell line (e.g., HeLa cells for rhinoviruses) followed by purification using ultracentrifugation and chromatography.

-

Co-crystallization or Soaking:

-

Co-crystallization: The purified virus is crystallized in the presence of a molar excess of this compound.

-

Soaking: Pre-formed virus crystals are soaked in a solution containing this compound.

-

-

Data Collection:

-

X-Ray Crystallography: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.

-

Cryo-EM: The virus-drug complex is rapidly frozen in vitreous ice and imaged using a transmission electron microscope. Thousands of particle images are collected.

-

-

Structure Determination:

-

X-Ray Crystallography: The diffraction data is processed to generate an electron density map, into which the atomic model of the viral capsid and the bound drug is built and refined.

-

Cryo-EM: The particle images are computationally aligned and averaged to reconstruct a high-resolution 3D map of the virus-drug complex.

-

Site-Directed Mutagenesis

This technique is used to confirm the role of specific amino acid residues in this compound binding and resistance.

Methodology Outline:

-

Generation of Mutant Viral Clones: An infectious cDNA clone of the virus is used as a template. PCR-based site-directed mutagenesis is employed to introduce specific amino acid substitutions at desired positions within the VP1 coding sequence.

-

Virus Rescue: The mutated viral RNA is transcribed in vitro and transfected into susceptible cells to rescue the mutant virus.

-

Phenotypic Analysis: The susceptibility of the resulting mutant virus to this compound is determined using plaque reduction assays or yield reduction assays to calculate the IC50 or EC50 values.

-

Thermostability Assays: The thermal stability of the mutant viral capsids in the presence and absence of this compound can be assessed to determine if the drug can still stabilize the mutant capsid.

In Silico Molecular Docking

Computational modeling provides insights into the potential binding modes of this compound and related compounds within the VP1 pocket.

Methodology Outline:

-

Preparation of Receptor and Ligand Structures: A high-resolution 3D structure of the viral VP1 protein (the receptor) is obtained from X-ray crystallography or cryo-EM data. The 3D structure of this compound (the ligand) is generated.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the preferred binding orientation of this compound within the hydrophobic pocket of VP1. The program samples a large number of possible conformations and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Binding Pose: The predicted binding pose is analyzed to identify key interactions (e.g., hydrophobic contacts, hydrogen bonds) between this compound and the amino acid residues of the binding pocket.

Visualizing the Mechanism and Experimental Workflows

The following diagrams illustrate the mechanism of this compound action, the workflow for identifying resistance mutations, and the computational docking process.

Caption: Mechanism of action of this compound on picornaviruses.

Caption: Experimental workflow for identifying resistance mutations.

Caption: In silico molecular docking workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Relationship of this compound Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C18H18F3N3O3 | CID 1684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Insights into the genetic basis for natural phenotypic resistance of human rhinoviruses to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pleconaril's Effect on Viral Attachment and Uncoating: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms by which pleconaril, a broad-spectrum antipicornaviral agent, inhibits viral replication. It focuses specifically on the drug's effects on the critical early stages of infection: viral attachment and uncoating. The information presented is compiled from peer-reviewed studies to serve as a comprehensive resource for professionals in the field of virology and antiviral drug development.

Core Mechanism of Action: Capsid Stabilization

This compound's primary mechanism of action involves its direct interaction with the viral capsid.[1] It is a small, lipophilic molecule that inserts itself into a hydrophobic pocket located within the viral protein 1 (VP1) of enteroviruses and rhinoviruses.[2][3][4][5] This binding pocket is naturally occupied by a lipid molecule, often referred to as a "pocket factor," which plays a role in regulating the stability of the viral capsid.[6][7]

By displacing this pocket factor and lodging itself within the VP1 canyon, this compound induces conformational changes that stabilize and increase the rigidity of the entire virion.[2][3][8] This stabilization is the cornerstone of its antiviral effect. The increased rigidity prevents the dynamic conformational changes that are essential for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell.[1][5][9][10] Consequently, the viral replication cycle is arrested before it can begin.

For certain viruses, particularly rhinoviruses, this capsid stabilization also interferes with the virus's ability to attach to its host cell receptor, ICAM-1, providing a dual mechanism of inhibition.[2][10][11]

Quantitative Data: In Vitro Antiviral Activity

The potency of this compound has been extensively documented against a wide range of picornaviruses. The following tables summarize its in vitro activity, including 50% inhibitory concentrations (IC50), 50% effective concentrations (EC50), and 50% cytotoxic concentrations (CC50).

Table 1: this compound Activity Against Prototypic and Clinical Enterovirus Isolates

| Virus Type | Number of Strains | Assay Type | Endpoint | Concentration Range (µM) | Selectivity Index (CC50/IC50)* |

|---|---|---|---|---|---|

| Prototypic Enteroviruses | 15 | CPE Inhibition | IC50 | 0.001 - 1.05[9] | 11.9 - 12,500 |

| Clinical Enterovirus Isolates | 215 | CPE Inhibition | MIC50 | ≤ 0.03[9] | ≥ 417 |

| Clinical Enterovirus Isolates | 215 | CPE Inhibition | MIC90 | ≤ 0.18[9] | ≥ 69 |

Calculated using a conservative CC50 value of 12.5 µM as reported in the source.[9]

Table 2: this compound Activity Against Rhinovirus (HRV) and Other Enteroviruses

| Virus Strain | Cell Line | Assay Type | Endpoint | Concentration |

|---|---|---|---|---|

| Human Rhinovirus (HRV) Isolates | HeLa-I | CPE Protection | EC50 | ≤ 3.8 µg/mL (for 87% of isolates)[10] |

| Human Rhinovirus 1B (Reference) | HeLa-I | CPE Protection | EC50 | ~0.2 µM[10] |

| Enterovirus D68 (EV-D68) | - | Antiviral Assay | EC50 | <29 nM - 43 nM[6] |

| Coxsackievirus B4 (CV-B4) | - | CPE Inhibition | IC50 | 10 - 25 µM[12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize this compound's antiviral effects.

This assay is a foundational method for determining the antiviral potency (EC50 or IC50) of a compound by measuring its ability to protect host cells from virus-induced death.

-

Cell Seeding: Host cells (e.g., HeLa, A549) are seeded into 96-well microplates and incubated to form a confluent monolayer.[12][13]

-

Virus Infection: The cell culture medium is removed, and the cells are infected with a predetermined amount of virus (e.g., 100 CCID50) for 1 hour to allow for adsorption.[12]

-

Compound Addition: Following the adsorption period, the virus inoculum is removed. The cells are then washed and overlaid with fresh medium containing serial dilutions of this compound.[10][13] Control wells receive medium with no compound or with the drug vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of significant CPE in the control wells (typically 2-5 days).[9][10]

-

Quantification of CPE: Cell viability is assessed. This is commonly done by staining the remaining viable cells with a dye such as neutral red or by using metabolic assays like the MTT assay.[9] The dye uptake is proportional to the number of living cells.

-

Data Analysis: The results are read using a microplate reader. The EC50 value—the concentration of the compound that inhibits CPE by 50%—is calculated using a four-parameter curve-fitting program.[10]

This assay directly demonstrates the capsid-stabilizing effect of this compound.

-

Incubation: Purified virus is incubated in the presence or absence of the test compound (e.g., this compound) for a set period.[14]

-

Heat Challenge: The virus-compound mixtures are subjected to a range of increasing temperatures.

-

Analysis: The effect of the heat challenge is measured in two primary ways:

-

Infectivity: The residual infectivity of the virus at each temperature is determined by a plaque assay or endpoint dilution assay. A compound that stabilizes the capsid will preserve viral infectivity at higher temperatures compared to the untreated control.[14]

-

RNA Accessibility: A fluorescent dye (e.g., Syto-82) that binds to RNA is included in the mixture.[15] Uncoating or capsid disruption exposes the viral RNA, leading to an increase in fluorescence. The temperature at which fluorescence begins to increase is recorded. A stabilizing compound will shift this temperature to a higher value.[15]

-

This protocol is designed to specifically assess the impact of a compound on the initial binding of the virus to the host cell surface.

-

Cell Preparation: Host cells are seeded in plates and chilled (e.g., to 4°C) to permit viral binding but prevent internalization.

-

Treatment: The cells are pre-treated with various concentrations of this compound or a control compound for a defined period (e.g., 1-2 hours) at 4°C.[15]

-

Infection: A known quantity of virus is added to the plates, which are then incubated at 4°C for 1-2 hours to allow attachment.

-

Washing: Unbound virus is removed by washing the cell monolayer multiple times with cold phosphate-buffered saline (PBS).

-

Quantification: The amount of attached virus is quantified. This can be done by lysing the cells and measuring the viral load via RT-qPCR (for viral RNA) or by overlaying the cells with agar and performing a plaque assay to count infectious centers. A reduction in the signal compared to the untreated control indicates inhibition of attachment.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures discussed.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and virological studies of the stages of virus replication that are affected by antirhinovirus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Activity of this compound against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relationship of this compound Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 13. preprints.org [preprints.org]

- 14. In vitro characterisation of a this compound/pirodavir-like compound with potent activity against rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays of Pleconaril

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Pleconaril, a capsid-binding antiviral agent with activity against picornaviruses, including enteroviruses and rhinoviruses.

Mechanism of Action

This compound is a small molecule inhibitor that binds to a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[1][2] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[1][2] In some rhinoviruses, this compound also prevents the virus from attaching to the host cell receptor.[2]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound and a general workflow for in vitro antiviral testing.

Caption: Mechanism of action of this compound.

Caption: General workflow for in vitro antiviral assays.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various picornaviruses as determined by different assay methods.

Table 1: Antiviral Activity of this compound (Cytopathic Effect Inhibition Assay)

| Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| Enterovirus (214 clinical isolates) | Various | ≤0.03 (MIC50) | [2] |

| Enterovirus (prototypes) | Various | 0.001 - 1.05 | [2] |

| Rhinovirus (46 clinical isolates) | HeLa-I | 0.07 µg/mL (median) | |

| Rhinovirus (prototypes) | HeLa-I | Varies by serotype | |

| Foot-and-Mouth Disease Virus (Serotype O) | BHK-21 | No inhibition at 7.5 µg/50 µL | |

| Coxsackievirus A9 | Unknown | 10 - 25 | |

| Coxsackievirus B4 | Unknown | 10 - 25 | |

| Echovirus 11 | BGM | >146 | |

| Enterovirus 71 | RD | 0.43 |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | CC50 (µM) | Reference |

| HeLa | MTT | >100 | |

| H1-HeLa | MTT | 25.9 | |

| LLC-MK2D | MTT | 12.5 - 25 | [2] |

| RD | MTT | 12.5 - 25 | [2] |

| Vero | MTT | >100 |

Table 3: Selectivity Index of this compound

| Virus Group | Selectivity Index (CC50/MIC90) | Reference |

| Enterovirus (all isolates) | ≥34 | [2] |

| Echovirus 11 | 625 | [2] |

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

-

Host cells (e.g., HeLa, RD, BHK-21)

-

Growth medium (e.g., MEM with 5-10% FBS)

-

Assay medium (e.g., MEM with 2% FBS)

-

Virus stock of known titer

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Neutral red or MTT solution for viability assessment

-

Plate reader

Protocol:

-

Cell Seeding: Seed 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours (e.g., 2.8 x 10^4 cells/well for HeLa cells).[2] Incubate at 37°C with 5% CO2.

-

Compound Dilution: Prepare serial dilutions of this compound in assay medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

-

Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with virus at a multiplicity of infection (MOI) that causes complete CPE in 2-4 days. Adsorb for 1 hour at 37°C.

-

Treatment: After adsorption, remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the corresponding wells. Include virus control (no compound) and cell control (no virus, no compound) wells.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until at least 80% CPE is observed in the virus control wells.

-

Quantification of CPE:

-

Microscopic Examination: Observe the cell monolayer under a microscope and score the percentage of CPE for each well.

-

Spectrophotometric Method (Neutral Red Uptake): a. Remove the medium and add 100 µL of neutral red solution (50 µg/mL in PBS) to each well. b. Incubate for 2 hours at 37°C. c. Remove the neutral red solution, wash the cells with PBS, and add 150 µL of destain solution (50% ethanol, 1% acetic acid in water). d. Read the absorbance at 540 nm.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that inhibits CPE by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the antiviral compound.

Materials:

-

Host cells (e.g., HeLa)

-

Growth medium

-

Virus stock

-

This compound stock solution

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., MEM containing 0.5-1% low-melting-point agarose or carboxymethyl cellulose and 2% FBS)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

-

Cell Seeding: Seed plates with host cells to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 2-3 mL of overlay medium containing the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until plaques are visible.

-

Staining: a. Fix the cells with 10% formalin for at least 30 minutes. b. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes. c. Gently wash with water and allow the plates to dry.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC50, the concentration that reduces the plaque number by 50%.

Viral Yield Reduction Assay

This assay measures the reduction in the titer of infectious virus produced in the presence of the antiviral compound.

Materials:

-

Host cells

-

Growth medium

-

Virus stock

-

This compound stock solution

-

24-well or 48-well cell culture plates

-

96-well plates for virus titration

Protocol:

-

Cell Seeding and Infection: Seed plates with host cells and infect with a high MOI (e.g., 1-5 PFU/cell) to ensure all cells are infected. Adsorb for 1 hour.

-

Treatment: After adsorption, wash the cells to remove unadsorbed virus and add assay medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a single replication cycle (e.g., 24-48 hours).

-

Virus Harvest: After incubation, subject the plates to three cycles of freezing and thawing to release intracellular virus particles.

-

Virus Titration: Determine the virus titer in the harvested supernatant for each drug concentration using a standard TCID50 or plaque assay in 96-well plates.

-

Data Analysis: Calculate the reduction in virus titer (in log10) for each drug concentration compared to the virus control. The EC90 or EC99 (the concentration that reduces the virus yield by 90% or 99%) is often reported for this assay.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells.

Materials:

-

Host cells

-

Growth medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.04 N HCl in isopropanol)

-

Plate reader

Protocol:

-

Cell Seeding: Seed 96-well plates with host cells at a density that allows for logarithmic growth over the assay period.

-

Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include cell control wells with no compound.

-

Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the cell control. Determine the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.

In Vitro Resistance Profiling Assay

This assay is used to select for and characterize drug-resistant viral variants.

Protocol:

-

Selection of Resistant Viruses: a. Infect a confluent monolayer of host cells with a wild-type virus at a high MOI. b. After adsorption, add medium containing this compound at a concentration equal to or slightly above its EC50. c. Incubate until CPE is observed. d. Harvest the virus from the supernatant. e. Serially passage the harvested virus on fresh cell monolayers with gradually increasing concentrations of this compound. f. Continue passaging until a virus population that can replicate in the presence of high concentrations of the drug is obtained.

-

Characterization of Resistant Viruses: a. Phenotypic Characterization: Determine the EC50 of this compound against the resistant virus population using a CPE inhibition or plaque reduction assay and compare it to the wild-type virus. b. Genotypic Characterization: Perform sequence analysis of the viral genome, particularly the VP1 region, to identify mutations associated with resistance.

References

Application Notes: Pleconaril in Cell Culture Experiments

Introduction

Pleconaril (formerly VP 63843) is a small-molecule antiviral compound with broad-spectrum activity against picornaviruses, including rhinoviruses and enteroviruses.[1][2] It functions as a capsid inhibitor, preventing the virus from completing the early stages of its replication cycle.[3][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of this compound in in vitro cell culture experiments to assess its antiviral efficacy and cytotoxicity.

Mechanism of Action

This compound inhibits picornavirus replication by binding to a hydrophobic pocket within the viral protein 1 (VP1) of the viral capsid.[2][4][5] This binding stabilizes the capsid, thereby preventing two critical early events in the viral life cycle: attachment to host cell receptors (for some rhinoviruses) and the uncoating process, which involves the release of the viral RNA genome into the cytoplasm.[1][5] By blocking these steps, this compound effectively halts the infection before viral replication can begin.[6] The compound can also integrate into the capsid during virus assembly, which can block the infectivity of the resulting progeny virions.[1][5]

Caption: Mechanism of this compound against picornaviruses.

Quantitative Data

The efficacy and toxicity of this compound can be quantified by its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.[7]

Table 1: Antiviral Activity (EC₅₀) of this compound against Various Picornaviruses

| Virus | Cell Line | EC₅₀ (µM) | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Rhinoviruses (HRV) | ||||

| 46 Clinical Isolates | HeLa-I | Median: 0.18 | Median: 0.07 | [8] |

| 101 Prototypic Strains | Not Specified | 80% inhibited at 1.10 | 80% inhibited at 0.42 | [1] |

| HRV-A2 | HeLa Rh | 0.1 | - | [9] |

| HRV-B14 | HeLa Rh | 0.3 | - | [9] |

| Enteroviruses (EV) | ||||

| 215 Clinical Isolates | Various | MIC₅₀: ≤0.03, MIC₉₀: ≤0.18 | - | [6] |

| EV-D68 | RD | 0.01 - 0.3 | - | [10] |

| EV-D68 (Clinical Strains) | RD | 0.05 - 0.10 | - | [11] |

| Coxsackievirus B3 (CVB3) M | Various | Sensitive | - | [12] |

| Coxsackievirus B3 (CVB3) Nancy | Various | Insensitive | - | [12] |

| Echovirus 11 (EV11) | Various | MIC₉₀: 0.02 | - |[12] |

Note: MIC₅₀/MIC₉₀ refers to the minimum inhibitory concentration for 50% and 90% of isolates, respectively.

Table 2: Cytotoxicity (CC₅₀) of this compound in Various Cell Lines

| Cell Line | Assay Duration | CC₅₀ (µM) | Reference |

|---|---|---|---|

| Various (HeLa, LLC-MK₂D, RD) | 3 days | 12.5 - 25 | [12] |

| HeLa Rh | Not Specified | > 131 | [9] |

| BHK21 | 24-48 hours | > 20.5 (7.81 µg/50 µL) | [13] |

| Vero | Not Specified | > 400 |[14] |

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is a crystalline solid that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide.[9] DMSO is commonly used for cell culture experiments.[12]

-

Materials:

-

This compound powder (e.g., Cayman Chemical Item No. 28461, Selleck Chemicals S0436)

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 20 mM stock solution, dissolve 7.6 mg of this compound (Molecular Weight: 381.35 g/mol ) in 1 mL of DMSO.[15]

-

Vortex thoroughly to ensure the compound is completely dissolved. Using an ultrasonic bath can aid dissolution.[3]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (1 year).[15] Note: When diluting into aqueous culture media, the final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

-

2. Protocol: Cytotoxicity Assay (MTT Assay)

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell line to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for measuring cell metabolic activity.[12][16]

Caption: Workflow for determining this compound cytotoxicity.

-

Detailed Methodology:

-

Cell Plating: Seed a suitable cell line (e.g., HeLa, RD) into a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 1.3 x 10⁴ cells/well).[12] Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Compound Dilution: The next day, prepare serial twofold dilutions of this compound in fresh cell culture medium. The concentration range should span the expected CC₅₀ value (e.g., from 100 µM down to 0.1 µM).

-

Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the wells in quadruplicate.[12] Include control wells containing cells with medium only (no drug) and wells with medium only (no cells, for background).

-

Incubation: Incubate the plate for a period that matches the planned antiviral assay, typically 2-3 days, at 37°C.[12]

-

MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.[17]

-

Formazan Development: Incubate for 1-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[16]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[12][17] Mix gently on an orbital shaker for 15 minutes.[17]

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate spectrophotometer.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC₅₀ is the concentration of this compound that reduces cell viability by 50%.

-

3. Protocol: Antiviral Activity Assay (CPE Inhibition Assay)

This assay measures the ability of this compound to protect a cell monolayer from the virus-induced cytopathic effect (CPE).[1]

Caption: Workflow for determining this compound's antiviral efficacy.

-

Detailed Methodology:

-

Cell Plating: Seed host cells (e.g., HeLa-I for rhinoviruses) in a 96-well plate and incubate for ~24 hours to achieve a confluent monolayer.[1][12]

-